{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Description
{4-[(4-Methylphenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone is a synthetic organic compound featuring a piperazine core substituted with a 4-methylphenyl sulfonyl group and a 4-nitrophenyl methanone moiety. This structure is commonly explored in medicinal chemistry and materials science due to its modularity, enabling modifications for tailored applications .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-14-2-8-17(9-3-14)27(25,26)20-12-10-19(11-13-20)18(22)15-4-6-16(7-5-15)21(23)24/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIYXDLXZAQWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360746 | |
| Record name | [4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-81-5 | |
| Record name | [4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via the reaction of the piperazine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Attachment of the Nitrophenyl Group: The final step involves the coupling of the sulfonyl piperazine with a nitrophenyl derivative, such as 4-nitrobenzoyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the piperazine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl and nitrophenyl groups with biological molecules.
Mechanism of Action
The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a family of piperazine derivatives with sulfonyl and aryl methanone substituents. Below is a comparative analysis of key analogues:
| Compound Name | Key Structural Features | Molecular Weight | Notable Properties/Applications | References |
|---|---|---|---|---|
| {4-[(4-Methylphenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone (Target) | Tos (4-methylphenylsulfonyl), 4-nitrophenyl methanone | 387.42* | High polarity due to nitro group; potential intermediate for bioactive molecules | |
| (4-Nitrophenyl)(piperazino)methanone | Piperazine directly linked to 4-nitrophenyl methanone (no sulfonyl group) | 261.27* | Simpler structure; used in coupling reactions (e.g., amide formation) | |
| (3-Fluorophenyl){4-[(4-methylphenyl)sulfonyl]piperazino}methanone | Tos group with 3-fluorophenyl methanone | 362.41* | Enhanced lipophilicity; explored in CNS drug design due to fluorine’s bioavailability | |
| 4-(4-Aminobenzoyl)piperazinomethanone | 4-aminophenyl and furan substituents (nitro reduced to amine) | 311.34* | Amine group enables conjugation; furan moiety may enhance metabolic stability | |
| Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazino)methanone | Trifluoromethylphenyl and thiophene groups | 394.40* | CF₃ group improves pharmacokinetics; thiophene enhances π-stacking in crystal engineering |
*Calculated molecular weights based on formula.
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The nitro group in the target compound increases electrophilicity compared to amino or methoxy analogues, influencing reactivity in substitution reactions .
- Solubility: The Tos group enhances water solubility relative to non-sulfonylated piperazines (e.g., (4-nitrophenyl)(piperazino)methanone) .
- Stability : Sulfonyl groups improve thermal and oxidative stability, as seen in Tos-protected intermediates () .
Biological Activity
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known by its CAS number 16264-09-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O4S
- Molecular Weight : 361.42 g/mol
- InChIKey : SYVCJFNSTBNTRR-UHFFFAOYSA-N
- SMILES Representation : c1cc(ccc1C)S(=O)(N1CCN(CC1)c1ccc(cc1)N(=O)=O)=O
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The sulfonamide and nitrophenyl groups are believed to play crucial roles in its pharmacological effects.
Neurotoxicity and MAO Interaction
Research has indicated that compounds similar to 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine may exhibit neurotoxic effects by acting as substrates for monoamine oxidase (MAO), particularly MAO-B. This enzymatic interaction can lead to the generation of reactive metabolites that contribute to neurotoxicity, as seen in studies involving related piperazine derivatives .
Biological Activity
The compound has been evaluated for various biological activities:
- Antioxidant Activity : Some studies suggest that piperazine derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal tissues.
- Anticancer Potential : There is emerging evidence indicating that similar compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Study on Neurotoxicity
A study evaluated several piperazine analogs for their neurotoxic potential. It was found that only a few analogs, including those with similar structural motifs to 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, exhibited significant neurotoxicity when tested on murine models. The neurotoxic effects were linked to their ability to be oxidized by MAO-B, highlighting the importance of this metabolic pathway in determining the safety profile of such compounds .
Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives demonstrated that certain modifications could enhance cytotoxicity against specific cancer cell lines. The study reported an increase in apoptotic markers and a decrease in cell viability when treated with these compounds, suggesting a promising avenue for further research in cancer therapeutics .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
